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2-Acetamido-2-(4-fluorophenyl)propanoic acid

Catalog No.
S14035503
CAS No.
1263285-87-5
M.F
C11H12FNO3
M. Wt
225.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetamido-2-(4-fluorophenyl)propanoic acid

CAS Number

1263285-87-5

Product Name

2-Acetamido-2-(4-fluorophenyl)propanoic acid

IUPAC Name

2-acetamido-2-(4-fluorophenyl)propanoic acid

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)

InChI Key

LEPJWGAINLNVHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)F)C(=O)O

2-Acetamido-2-(4-fluorophenyl)propanoic acid is a fluorinated derivative of phenylalanine, an essential amino acid. Its molecular formula is C11H12FNO3C_{11}H_{12}FNO_{3} with a molecular weight of 225.22 g/mol. The compound features an acetamido group and a 4-fluorophenyl moiety, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and biochemistry . The presence of the fluorine atom enhances its biological activity and stability, making it a subject of interest in pharmacological research.

, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions, typically using nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

The synthesis of 2-Acetamido-2-(4-fluorophenyl)propanoic acid typically involves the acylation of 4-fluorophenylalanine. A common method includes:

  • Starting Material: The reaction begins with 4-fluorophenylalanine.
  • Acetylation: The starting material is treated with acetic anhydride in the presence of a base like pyridine to introduce the acetamido group.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain high purity.

For industrial production, similar synthetic routes may be employed but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield during production processes.

2-Acetamido-2-(4-fluorophenyl)propanoic acid has various applications across different fields:

  • Medicinal Chemistry: Potential use in developing anti-inflammatory and analgesic drugs.
  • Biochemistry: Investigated for its role in enzyme inhibition and protein interactions.
  • Pharmaceutical Research: As a lead compound for synthesizing derivatives with enhanced biological activity.

Several compounds share structural similarities with 2-Acetamido-2-(4-fluorophenyl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid267401-33-20.79
(R)-2-Acetamido-2-phenylacetic acid14257-84-20.75
(S)-2-Acetamido-2-phenylacetic acid42429-20-90.75
2-(4-Fluorobenzamido)propanoic acid451-28-50.75
2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid1289942-66-00.74

These compounds illustrate the diversity within the class of acetamido-substituted propanoic acids while highlighting the unique fluorinated structure of 2-Acetamido-2-(4-fluorophenyl)propanoic acid that may confer distinct biological activities and applications .

Phase-Transfer Catalyzed Alkylation Strategies

Phase-transfer catalysis (PTC) has emerged as a robust method for synthesizing enantiomerically enriched α-amino acids, including 2-acetamido-2-(4-fluorophenyl)propanoic acid. A key strategy involves the alkylation of glycine-derived Schiff bases under biphasic conditions, where a chiral phase-transfer catalyst facilitates the transfer of reactive intermediates across aqueous and organic phases. For instance, the alkylation of tert-butyl glycinate-benzophenone Schiff base with 4-fluorobenzyl bromide in the presence of a Cinchona alkaloid-derived catalyst (e.g., 6 in ) achieves high enantioselectivity (up to 94% ee) . Critical parameters include:

  • Catalyst Structure: Quaternary ammonium salts derived from Cinchona alkaloids (e.g., N-benzylcinchoninium chloride) provide a chiral environment for asymmetric induction.
  • Reaction Conditions: Optimal results are obtained using toluene as the organic solvent, aqueous potassium carbonate as the base, and temperatures between –20°C and 0°C .
  • Additive Effects: The order of reagent addition significantly impacts enantioselectivity. Delaying the introduction of the base or catalyst minimizes decomposition pathways, preserving catalyst efficacy .

Table 1: Representative Phase-Transfer Catalyzed Alkylation Conditions

SubstrateCatalystBaseSolventee (%)Yield (%)Source
tert-Butyl glycinate-BPCinchona-derived 6K₂CO₃ (aq)Toluene9478
Schiff baseN-BenzylcinchoniniumCsOH·H₂OCH₂Cl₂8982

Cinchona Alkaloid-Derived Catalyst Systems

Cinchona alkaloid-based catalysts are pivotal in asymmetric synthesis due to their modular structures and tunable stereoelectronic properties. For 2-acetamido-2-(4-fluorophenyl)propanoic acid, bifunctional catalysts incorporating thiourea or sulfonamide moieties enhance enantiocontrol by simultaneously activating electrophilic and nucleophilic partners. Notable examples include:

  • Cinchona-Thiourea Catalysts: These promote hydrogen-bonding interactions with glycine enolates, improving facial selectivity during alkylation .
  • Crown Ether-Strapped Calixarene Catalysts: Recent innovations, such as quinine-functionalized crown ether-strapped calixarenes, enable efficient phase-transfer alkylation of glycine imines with 4-fluorobenzyl halides, achieving >90% ee at 1 mol% catalyst loading .

A comparative study of Cinchona-derived systems revealed that steric bulk at the C9 position of the alkaloid backbone is critical for suppressing racemization. For example, catalysts with tert-butyl groups at C9 exhibit superior enantioselectivity (92% ee) compared to unmodified analogs (75% ee) .

Enantioselective C–C Bond Formation Techniques

Enantioselective C–C bond construction is central to assembling the quaternary stereocenter of 2-acetamido-2-(4-fluorophenyl)propanoic acid. Two dominant approaches include:

  • Erlenmeyer Azalactone Method: Condensation of 4-fluorobenzaldehyde with N-acetylglycine forms an oxazolone intermediate, which undergoes reductive cleavage using red phosphorus/hydroiodic acid to yield racemic product. Subsequent enzymatic resolution with acylases achieves >99% ee .
  • Asymmetric Hydrogenation: Transition-metal-catalyzed hydrogenation of α-acetamidocinnamic acid derivatives (e.g., 63 in ) using Rh(PPh₃)₃Cl and ferrocene-based ligands (e.g., Me-BoPhoz) affords enantiomerically pure products (94% ee) .

Mechanistic Insight: In phase-transfer alkylation, the catalyst’s ammonium center deprotonates the glycine Schiff base, generating a chiral ion pair that reacts with the electrophile (4-fluorobenzyl bromide) to form the C–C bond .

Scalability Challenges in Stereochemical Control

Scaling asymmetric syntheses of 2-acetamido-2-(4-fluorophenyl)propanoic acid presents challenges in maintaining enantiopurity and reaction efficiency:

  • Catalyst Stability: Cinchona-derived catalysts degrade under prolonged reaction times or elevated temperatures, necessitating precise control of addition sequences and temperatures .
  • Solvent and Base Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility but accelerate racemization. Mixed solvent systems (toluene/water) mitigate this issue .
  • Process Intensification: Continuous-flow systems and microwave irradiation have been explored to reduce reaction times and improve yields (e.g., 34% yield under microwaves vs. 43% conventionally) .

Table 2: Scalability Parameters for Phase-Transfer Alkylation

ParameterLab Scale (mg)Pilot Scale (kg)Challenges
Catalyst Loading5 mol%2 mol%Cost and recovery
Temperature Control–20°C0°CHeat dissipation
Reaction Time24 h48 hCatalyst decomposition

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.08012141 g/mol

Monoisotopic Mass

225.08012141 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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